molecular formula C12H15N7O B11746669 N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide

Cat. No.: B11746669
M. Wt: 273.29 g/mol
InChI Key: QGPKHCBCAVVWMJ-LCYFTJDESA-N
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Description

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a hydrazide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.

    Hydrazide Formation: The hydrazide group is introduced by reacting the tetrazole derivative with hydrazine or its derivatives.

    Condensation Reaction: The final step involves the condensation of the hydrazide with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The tetrazole ring and hydrazide group play crucial roles in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(dimethylamino)methylidene]-2-phenoxyacetohydrazide
  • N’-[(E)-(dimethylamino)methylidene]-2-(4,6-dimethyl-2-pyrimidinyl)sulfanylacetohydrazide
  • N’-[(E)-(dimethylamino)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide stands out due to its unique combination of a tetrazole ring and a hydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C12H15N7O

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(Z)-dimethylaminomethylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C12H15N7O/c1-18(2)9-13-14-11(20)8-19-16-12(15-17-19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,20)/b13-9-

InChI Key

QGPKHCBCAVVWMJ-LCYFTJDESA-N

Isomeric SMILES

CN(C)/C=N\NC(=O)CN1N=C(N=N1)C2=CC=CC=C2

Canonical SMILES

CN(C)C=NNC(=O)CN1N=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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